

# 5-Oxopyrrolidine-3-carboxamide derivatives with potential anticancer activity

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## Compound of Interest

Compound Name: 5-Oxopyrrolidine-3-carboxamide

Cat. No.: B176796

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An In-depth Technical Guide to **5-Oxopyrrolidine-3-carboxamide** Derivatives with Potential Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The 5-oxopyrrolidine ring, also known as the pyroglutamic acid scaffold, is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.<sup>[1]</sup> Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.<sup>[1][2][3]</sup> The versatility of the **5-oxopyrrolidine-3-carboxamide** core allows for extensive chemical modification at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential. This guide provides a comprehensive overview of the synthesis, anticancer evaluation, and proposed mechanisms of action of this promising class of compounds, intended to serve as a resource for professionals in the field of oncology drug discovery.

## Synthesis of 5-Oxopyrrolidine-3-carboxamide Derivatives

The synthetic pathway to this class of compounds typically begins with the creation of the core 1-aryl-5-oxopyrrolidine-3-carboxylic acid structure, which is then elaborated into a variety of

carboxamide derivatives.

1. Synthesis of the Core Scaffold: The initial step generally involves the reaction of a substituted aniline with itaconic acid in a refluxing aqueous medium.<sup>[2][4]</sup> This reaction forms the foundational 1-aryl-5-oxopyrrolidine-3-carboxylic acid. For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized from N-(4-aminophenyl)acetamide and itaconic acid.<sup>[2]</sup> Similarly, reacting 2,4-difluoroaniline with itaconic acid yields 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.<sup>[4]</sup>

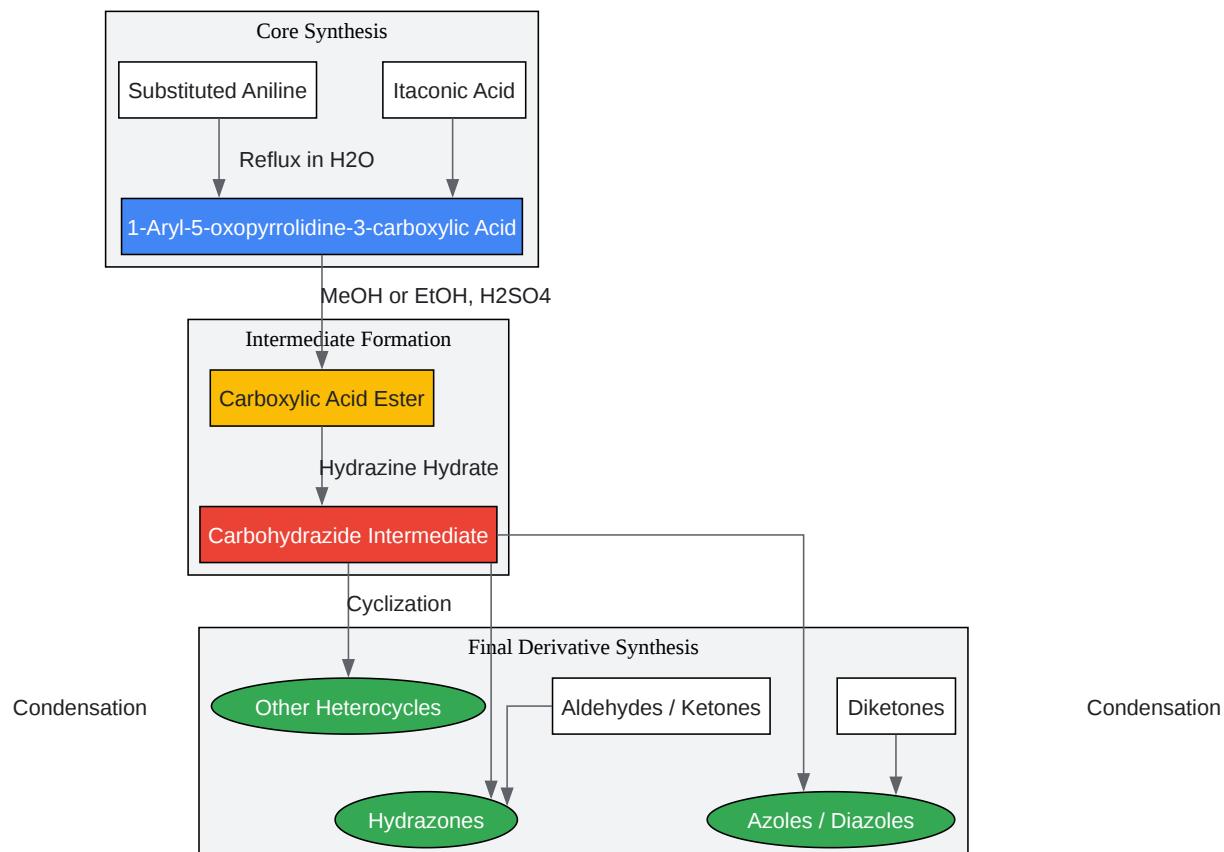
2. Derivatization at the Carboxylic Acid Moiety: The carboxylic acid at the 3-position is the primary site for diversification. A common strategy involves a two-step process:

- Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester, typically by refluxing in the respective alcohol with a catalytic amount of sulfuric acid.<sup>[2][4]</sup>
- Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to produce the key intermediate, 5-oxo-1-arylpiperidine-3-carbohydrazide.<sup>[2][3][4]</sup>

3. Formation of Target Derivatives: This carbohydrazide intermediate serves as a versatile precursor for a range of final compounds:

- Hydrazones: Condensation of the hydrazide with various aromatic or heterocyclic aldehydes and ketones yields a diverse library of hydrazone derivatives.<sup>[2][3][4][5]</sup> These reactions are often catalyzed by a small amount of acid.<sup>[3][5]</sup>
- Azoles and Diazoles: Reaction of the hydrazide with  $\beta$ - or  $\gamma$ -diketones, such as 2,5-hexanedione or 2,4-pentanedione, in the presence of an acid catalyst leads to the formation of N-pyrrol-1-yl or N-pyrazol-1-yl carboxamide derivatives, respectively.<sup>[2][5]</sup>
- Oxadiazoles and Triazoles: Further cyclization reactions can be employed to generate other heterocyclic systems like 1,3,4-oxadiazolethiones and 4-aminotriazolethiones.<sup>[6]</sup>

Below is a diagram illustrating the general synthetic workflow.

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General synthetic workflow for **5-oxopyrrolidine-3-carboxamide** derivatives.

# Anticancer Activity and Structure-Activity Relationship (SAR)

Numerous studies have evaluated the in vitro anticancer activity of **5-oxopyrrolidine-3-carboxamide** derivatives against various human cancer cell lines. The results demonstrate that the cytotoxic effects are highly dependent on the structural modifications of the scaffold.[2] [7]

## Data Presentation

The following tables summarize the quantitative anticancer activity data for representative derivatives from various studies.

Table 1: Anticancer Activity of 1-(4-Acetamidophenyl/Aminophenyl)-5-oxopyrrolidine Derivatives against A549 Lung Cancer Cells[2][7][8]

Compound ID	Key Structural Features	% Viability at 100 $\mu$ M (24h)
2	1-(4-acetamidophenyl) [Carboxylic Acid]	~82%
4	1-(4-acetamidophenyl) [Carbohydrazide]	~85%
8	Hydrazone (4-dimethylaminophenyl)	~60%
15	N-(2,5-dimethyl-1H-pyrrol-1-yl)	~66%
18	1-(4-aminophenyl) [Pyrrole derivative]	~45%
20	Bis-hydrazone (2-thienyl)	<40%
21	Bis-hydrazone (5-nitrothienyl)	<40%
22	Asymmetric bis(pyrrole)	<40%
Cisplatin	Positive Control	~55%

Table 2: Anticancer Activity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine Derivatives[4]

Compound ID	Key Structural Features	Cancer Cell Line	IC50 (μM)
7b	Hydrazone (Thiophen-2-yl)	A375 (Melanoma)	1.8 ± 0.1
9c	Hydrazone (4-Bromophenyl)	A375 (Melanoma)	1.9 ± 0.1
9e	Hydrazone (4-Nitrophenyl)	A375 (Melanoma)	1.6 ± 0.1
9f	Hydrazone (4-(dimethylamino)phenyl)	A375 (Melanoma)	1.7 ± 0.1
10	Hydrazone (Naphthalen-2-yl)	A375 (Melanoma)	1.8 ± 0.1
Doxorubicin	Positive Control	A375 (Melanoma)	0.02 ± 0.001

Table 3: Anticancer Activity of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide Derivatives (72h incubation)[3]

Compound ID	Key Structural Features (Hydrazone Moiety)	Cancer Cell Line	IC50 (µM)
4	2,4-dimethoxybenzylidene	IGR39 (Melanoma)	2.0 ± 0.1
6	2,4,6-trimethoxybenzylidene	IGR39 (Melanoma)	1.2 ± 0.1
8	2-hydroxybenzylidene	IGR39 (Melanoma)	2.1 ± 0.1
12	2-hydroxynaphthalenylmethylene	IGR39 (Melanoma)	1.0 ± 0.1
Sunitinib	Positive Control	IGR39 (Melanoma)	1.2 ± 0.1

### Structure-Activity Relationship (SAR) Insights

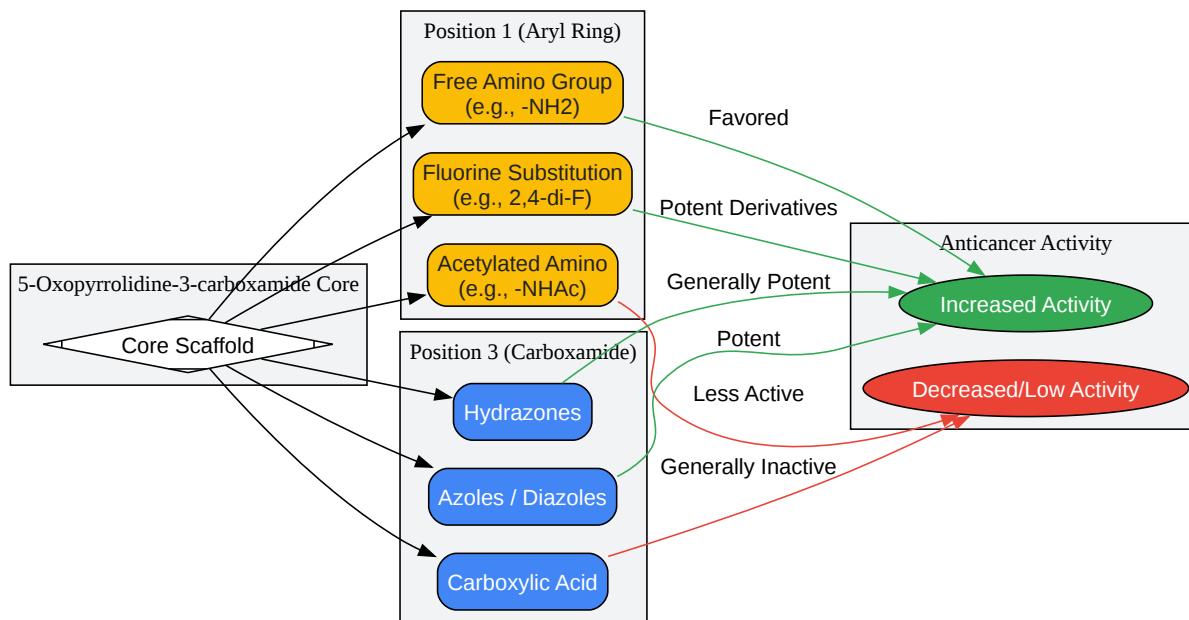
Analysis of the available data reveals several key trends:

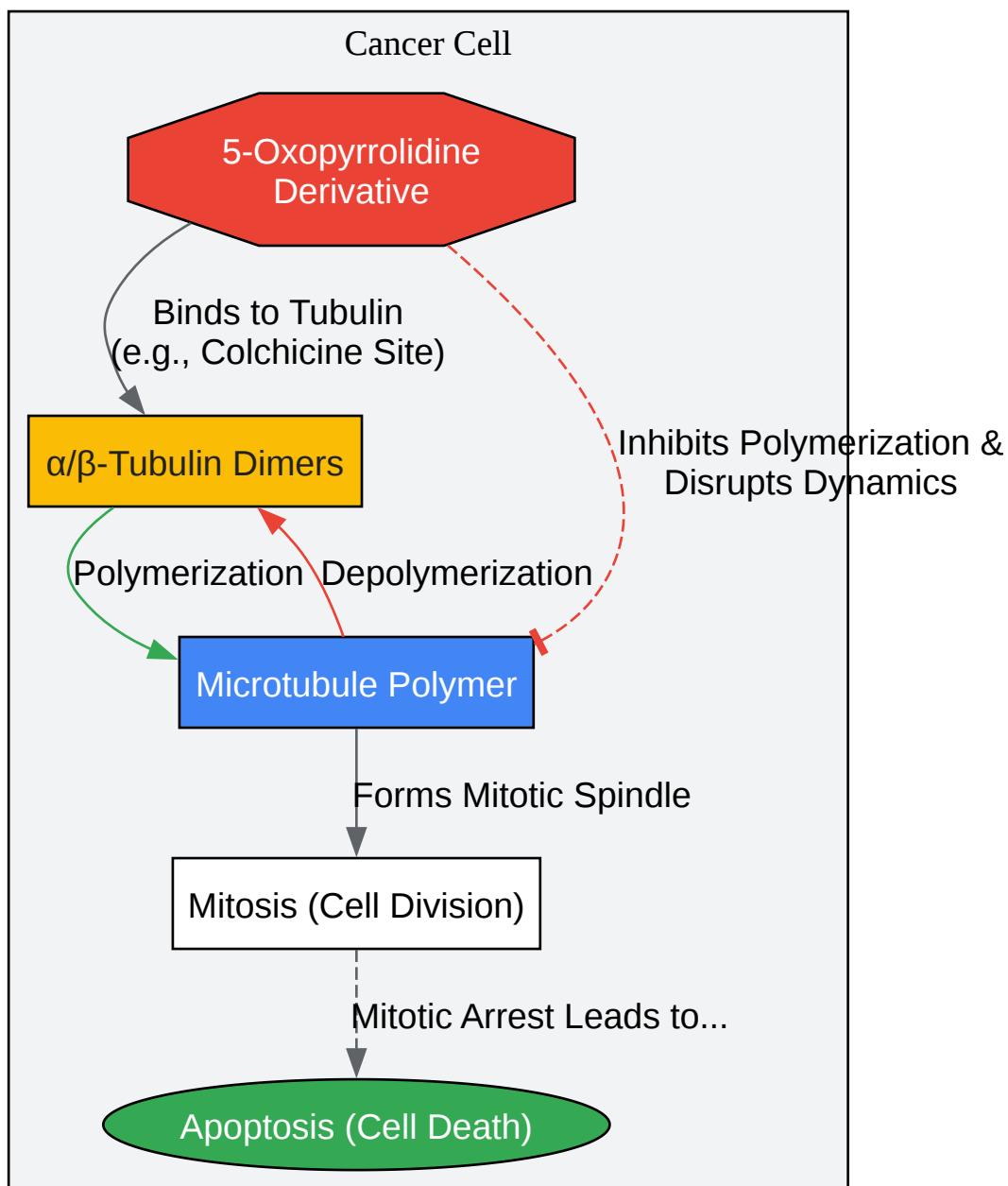
- Modification at the 3-Position is Crucial: The parent carboxylic acids and simple hydrazides generally show weak anticancer activity.<sup>[2]</sup> Conversion to hydrazones or other heterocyclic derivatives significantly enhances cytotoxicity.<sup>[2][3]</sup>
- Importance of the Hydrazone Moiety: Hydrazone-containing compounds were consistently identified as among the most potent cytotoxic agents across multiple studies.<sup>[3][4]</sup> The nature of the aldehyde or ketone used for condensation plays a significant role in determining the level of activity.
- Effect of Substituents:
  - Electron-donating groups, such as the 4-dimethylamino phenyl substitution, can lead to potent anticancer activity.<sup>[2]</sup>
  - The presence of hydroxyl and/or alkoxy substituents on the benzylidene ring of hydrazones often increases anticancer activity.<sup>[3]</sup> For instance, compounds with 2,4-

dimethoxy, 2,4,6-trimethoxy, and 2-hydroxy substitutions were among the most active in one series.[3]

- Thiophene-containing hydrazones, particularly those with a 5-nitrothiophene group, demonstrated high anticancer activity with favorable low cytotoxicity in non-cancerous cells.[2][7]
- Role of the N1-Phenyl Group:
  - Deacetylation of the 1-(4-acetamidophenyl) group to a free amino group generally leads to more potent anticancer activity and reduced cytotoxicity towards non-cancerous cells.[2][7] This highlights the importance of the free amino group for favorable biological activity.[2]
  - Incorporation of a 3,4,5-trimethoxyphenyl moiety, a scaffold known to interact with tubulin, is a strategy used to enhance anticancer potential.[6]
- Azole and Bis-Hydrazone Derivatives: Compounds bearing azole, diazole, and particularly bis-hydrazone or asymmetric bis-pyrrole structures were found to exert the most potent anticancer activity against A549 cells in one study.[2][9]

The following diagram summarizes the key SAR findings.





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